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tetrasodium

Cat. No.: B11930009

Get Quote

Strategic Selection: Matching Analog to Application

Selecting the correct ATP analog is not merely about substituting a reagent; it is about defining
the precise mechanistic question you intend to answer. ATP analogs are chemically modified to
perturb specific steps in the enzymatic cycle—binding, hydrolysis, or phosphate transfer.[1]

The following decision matrix outlines the causal logic for analog selection based on

experimental intent:
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Figure 1: Decision matrix for selecting ATP analogs based on the specific mechanistic step
being interrogated.

Non-Hydrolyzable Analogs: Trapping the Enzyme

Non-hydrolyzable analogs are essential for capturing enzymes in the ATP-bound "ground state"
without proceeding to the transition state or product release.[2]

Mechanism of Action

These analogs modify the triphosphate chain to prevent the nucleophilic attack required for
hydrolysis.

o AMP-PNP: Replaces the

bridging oxygen with a nitrogen (imido group).[1][2] This geometry closely mimics ATP, but
the P-N bond is resistant to cleavage by most kinases and ATPases.[1]
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e ATP

S: Replaces a non-bridging oxygen on the

-phosphate with sulfur.[1][3] Crucial Distinction: It is often a slow substrate rather than a
strictly non-hydrolyzable inhibitor.[1] It allows for "thiophosphorylation" of substrates, creating
esters resistant to phosphatases.[1]

Comparative Performance Data

ATP
Feature AMP-PNP AMP-PCP
S
Modification -Thio (S)
Imido (N) Methylene (C)

Moderate (Slow

Hydrolysis Resistance
Substrate)

High (True Inhibitor) High (True Inhibitor)

Good (P-N-P Poor (P-C-P

Bond Angle Mimicry

P-O-P)

P-O-P)

Excellent

Primary Use

Crystallography,
ATPase Inhibition

Crystallography (if P-
N fails)

Substrate Labeling,

Kinase Assays

Key Limitation

Can be hydrolyzed by
some specific
ATPases

Distorted geometry

may affect binding

Slowly hydrolyzed; not

a permanent trap

Expert Insight: For structural studies, always start with AMP-PNP. Use AMP-PCP only if the

specific enzyme chemistry degrades the P-N bond. For identifying kinase substrates, ATP

S is superior because it transfers a "tag" (thiophosphate) to the protein.[1]
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Fluorescent Analogs: Real-Time Kinetic Probes

Fluorescent analogs attach a fluorophore (MANT, TNP) to the ribose ring, minimizing
interference with the phosphate chain involved in catalysis. These are critical for determining
dissociation constants (

) and measuring binding kinetics (stopped-flow).

MANT-ATP vs. TNP-ATP[4][5][6][71[8]

o MANT-ATP (N-methylanthraniloyl-ATP): Small fluorophore.[4] Fluorescence increases
significantly (2-10x) and blue-shifts when transferred from an agueous environment to a
hydrophobic enzyme pocket (FRET donor/acceptor).

o TNP-ATP (Trinitrophenyl-ATP): Operates in the visible range. Often exhibits higher affinity for
ATP-binding sites than ATP itself, making it a potent competitive probe.

Experimental Protocol: Determining with MANT-ATP

This protocol utilizes the environmental sensitivity of MANT-ATP to measure equilibrium binding
affinity.

Reagents:

o Buffer: 20 mM HEPES (pH 7.5), 150 mM NacCl, 5 mM MgClI
(Mg
is critical for ATP binding).

 MANT-ATP Stock: 100

M in buffer.[5]

o Protein Stock: Purified Kinase/ATPase (approx. 10-50
M).

Workflow:
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e Baseline Setup: In a quartz cuvette, add 1

M MANT-ATP (final concentration) to the buffer.

o Excitation/Emission: Set Fluorometer to Ex: 355 nm, Em: 448 nm. Record stable baseline (

).

o Titration: Sequentially add small aliquots of Protein Stock. Mix gently and allow equilibrium
(1-2 min).

o Data Recording: Record fluorescence intensity (
) after each addition. Correct for volume dilution.
e Analysis: Plot

vs. [Protein]. Fit to a quadratic binding equation (not simple Michaelis-Menten if [Receptor]

) to extract

Self-Validating Check: Perform a "chase" experiment at the end. Add 1 mM unlabeled ATP. If

the signal returns to baseline (

), the binding was specific. If fluorescence remains high, the MANT probe is binding
non-specifically to hydrophobic patches outside the active site.

Photoaffinity & Labeling: Mapping the Pocket

When the binding site is unknown or transient, covalent crosslinking provides definitive proof of

interaction.

8-Azido-ATP
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This analog contains an azide group on the purine ring.[6] Upon UV irradiation (~254-300 nm),
it forms a highly reactive nitrene intermediate that covalently inserts into nearby amino acid
residues (C-H or N-H insertion).

Visualization of Crosslinking Workflow

Equilibration UV Activation Nitrene Generation Covalent Bond Denature & Detect Analysis
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Figure 2: Workflow for photoaffinity labeling. The UV step converts the reversible binding
complex into an irreversible covalent conjugate.

Protocol: Thiophosphorylation with ATP S

Used to "tag" kinase substrates.[1] The transferred thiophosphate is resistant to endogenous
phosphatases and can be alkylated for detection.

e Reaction Mix: Incubate Kinase + Substrate + 1 mM ATP
S in kinase buffer.
e |ncubation: 30 min at 30°C.

o Alkylation: Add p-nitrobenzyl mesylate (PNBM) to alkylate the thiophosphate.

o Detection: Perform Western Blot using an anti-thiophosphate ester antibody. Only substrates
utilized by the kinase will be detected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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